molecular formula C10H6Cl2N2O B2668481 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1031794-72-5

5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2668481
CAS RN: 1031794-72-5
M. Wt: 241.07
InChI Key: DPDNYLPQPBRRBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a method for the synthesis of dihydropyrano [2,3-c]pyrazoles, which might be related to the compound . This method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . Another synthesis method involves the reaction of 6-methyluracil with 2-chloromethyltiiran .

Scientific Research Applications

Synthesis and Molecular Structures

Several studies have been conducted to synthesize novel pyrazole derivatives utilizing "5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde" as a precursor or related compounds. These derivatives are synthesized through various chemical reactions, including cyclocondensation, the Vilsmeier-Haack reaction, and condensation with different reagents. The molecular structures of these derivatives have been characterized and reported, demonstrating the versatility of pyrazole compounds in organic synthesis and their potential for further chemical modifications (Cuartas et al., 2017), (Quiroga et al., 2010), (Xu & Shi, 2011).

Fluorescence and Photophysical Properties

Research on novel pyrazolo derivatives has revealed their fluorescence and photophysical properties, indicating potential applications in materials science, such as in the development of fluorescent materials and sensors. These properties are influenced by specific solute-solvent interactions and the presence of electron donor-acceptor substituents, making them suitable for various scientific applications (Patil et al., 2010).

Antimicrobial and Antioxidant Activities

Pyrazole derivatives synthesized from "5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde" have been evaluated for their antimicrobial and antioxidant activities. These studies demonstrate the potential of these compounds in pharmaceutical research and development, particularly as antimicrobial agents against various bacterial and fungal strains, as well as their utility in combating oxidative stress (Prasath et al., 2015), (Bhat et al., 2016).

Novel Synthetic Methodologies

The research also highlights innovative synthetic methodologies, such as ultrasound-assisted synthesis, offering efficient and rapid routes to synthesize pyrazole derivatives. These methods provide advantages such as shorter reaction times, simple work-up procedures, and good yields, indicating their importance in synthetic organic chemistry (Trilleras et al., 2013).

Nonlinear Optical Properties

Pyrazole derivatives exhibit solid-state emissive characteristics and large Stokes shifts, making them promising materials for nonlinear optical applications. Studies on their photophysical properties and theoretical analyses suggest potential uses in optoelectronics and photonics, highlighting the versatility and wide range of applications of these compounds (Lanke & Sekar, 2016).

properties

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-1-2-8(9(12)3-7)10-6(5-15)4-13-14-10/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDNYLPQPBRRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde

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